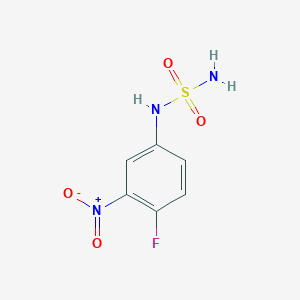

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide

Description

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide is a sulfonamide derivative characterized by a 4-fluoro-3-nitrophenyl group attached to a sulfonamide moiety. These compounds are synthesized via multi-step reactions, including hydrolysis, neutralization, and coupling with aldehydes or other electrophiles (–3).

Properties

IUPAC Name |

1-fluoro-2-nitro-4-(sulfamoylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O4S/c7-5-2-1-4(9-15(8,13)14)3-6(5)10(11)12/h1-3,9H,(H2,8,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVJLNXXVCSKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)aminosulfonamide typically involves the following steps:

Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce the nitro group, resulting in 4-fluoro-3-nitrobenzene.

Amination: The nitro group in 4-fluoro-3-nitrobenzene is reduced to an amine group, forming 4-fluoro-3-nitroaniline.

Sulfonamide Formation: The amine group in 4-fluoro-3-nitroaniline reacts with sulfonamide reagents to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-3-nitrophenyl)aminosulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Substitution reactions can replace the fluorine or nitro groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Amines derived from the reduction of the nitro group.

Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: The compound is being studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Fluoro-3-nitrophenyl)aminosulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| N-(4-Fluoro-3-nitrophenyl)aminosulfonamide | 4-Fluoro, 3-nitro, sulfonamide | Not explicitly stated* | — | Sulfonamide, nitro, fluoro |

| (E)-N-(4-Fluoro-3-nitrophenyl)-2-(trimethoxyphenyl)ethanesulfonamide (6z) | 4-Fluoro, 3-nitro, trimethoxy | C₁₇H₁₇FN₂O₇S | 412.07 | Sulfonamide, nitro, fluoro, methoxy |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | 4-Fluoro, 3-nitro, chloro | C₈H₆ClFN₂O₃ | 244.60 | Acetamide, chloro, nitro, fluoro |

| N-(4-Fluoro-3-nitrophenyl)acetamide (A1) | 4-Fluoro, 3-nitro, acetamide | C₈H₇FN₂O₃ | 210.15 | Acetamide, nitro, fluoro |

| N-{4-Fluoro-3-nitrophenyl}methanesulfonamide | 4-Fluoro, 3-nitro, methanesulfonamide | C₇H₇FN₂O₄S | 234.20 | Methanesulfonamide, nitro, fluoro |

Key Observations:

Sulfonamide vs.

Chloro Substitution : In A2, the chloro group improves antibacterial activity (MIC = 512 µg/mL vs. 1024 µg/mL for A1) by enhancing enzyme active-site anchoring .

Key Observations:

Enhanced Activity with Chloro : A2’s chloro group increases antibacterial potency compared to A1, likely due to stronger hydrophobic interactions with PBP .

Trimethoxy Group : The trimethoxy substitution in 6z may enhance membrane permeability and bioavailability, a common strategy in drug design .

Key Observations:

Precursor Utility : Ethyl 2-(N-(4-fluoro-3-nitrophenyl)sulfamoyl)acetate (3i) is a critical intermediate for synthesizing sulfonamide derivatives (–3).

Yield Challenges : Complex derivatives like 6z have moderate yields (49%), likely due to steric hindrance from the trimethoxy group .

Biological Activity

N-(4-Fluoro-3-nitrophenyl)aminosulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different pathogens.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the 4-fluoro-3-nitrophenyl moiety enhances its pharmacological profile, potentially affecting its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-negative bacteria such as Klebsiella pneumoniae.

Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of this compound was evaluated alongside conventional antibiotics. The following table summarizes the MIC values observed:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 512 | Bactericidal |

| Ciprofloxacin | 0.5 | Bactericidal |

| Meropenem | 1 | Bactericidal |

| Imipenem | 1 | Bactericidal |

| Cefepime | >512 | Bacteriostatic |

| Ceftazidime | >512 | Bacteriostatic |

The data indicate that while this compound exhibits bactericidal activity, its MIC is significantly higher than that of traditional antibiotics, suggesting it may be less effective when used alone but could be beneficial in combination therapies .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, showing minimal cytotoxic effects in vitro. This characteristic is crucial for its potential therapeutic application, as compounds with high cytotoxicity are less desirable for clinical use .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis. Further studies are needed to elucidate the exact pathways and interactions at the molecular level.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.